molecular formula C17H17FN2O3 B2858457 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol CAS No. 573694-95-8

2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol

Cat. No.: B2858457
CAS No.: 573694-95-8
M. Wt: 316.332
InChI Key: NVBKTVHUTTVOLN-UHFFFAOYSA-N
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Description

2-[5-(2,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with a 2,4-dimethoxyphenyl group at the 5-position and a 4-fluorophenol moiety at the 3-position. Structural analogs suggest its synthesis likely involves chalcone precursors cyclized with hydrazine derivatives, a common route for pyrazolines .

Properties

IUPAC Name

2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-22-11-4-5-12(17(8-11)23-2)14-9-15(20-19-14)13-7-10(18)3-6-16(13)21/h3-8,14,19,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBKTVHUTTVOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol typically involves a multi-step process. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-fluorophenylhydrazine under acidic conditions to yield the desired pyrazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:
In vitro studies demonstrated that certain pyrazole derivatives could inhibit the growth of breast and lung cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazole ring significantly influenced their anticancer efficacy.

Xanthine Oxidase Inhibition

Another significant application of this compound is its role as a xanthine oxidase inhibitor. Xanthine oxidase plays a critical role in purine metabolism and is implicated in conditions such as gout and hyperuricemia. The compound's structure allows it to effectively bind to the xanthine oxidase active site, inhibiting its activity .

Table 1: Inhibition Potency of Pyrazole Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound A12.4Xanthine Oxidase Inhibition
Compound B9.8Anticancer Activity
This compoundTBDTBD

Synthetic Methodologies

The synthesis of this compound involves several steps that utilize various reagents and conditions to achieve the desired compound. The synthetic route typically includes:

  • Formation of Pyrazole Ring: The initial step involves the condensation of appropriate aldehydes with hydrazines to form the pyrazole core.
  • Substitution Reactions: Subsequent steps may involve electrophilic aromatic substitution or nucleophilic attacks to introduce the dimethoxyphenyl and fluorophenol groups.

Case Study: Synthesis Optimization
A recent study optimized the synthesis process by varying reaction conditions such as temperature and solvent choice, which resulted in improved yields and purity of the final product .

Mechanism of Action

The mechanism of action of 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Conformation and Crystal Packing

The compound shares structural similarities with halogenated pyrazoline-thiazole hybrids (e.g., compounds 4 and 5 in ), which are isostructural but differ in halogen substituents (Cl vs. Br). These analogs exhibit nearly identical molecular conformations but distinct crystal packing due to halogen size and polarizability differences . For the target compound, the 2,4-dimethoxyphenyl group (electron-donating) and 4-fluorophenol (polar, hydrogen-bonding capable) likely influence intermolecular interactions differently compared to halogenated analogs. highlights that aryl substitution patterns (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) significantly alter electronic properties and biological activity in sulfonamide derivatives, suggesting similar trends here .

Fluorinated Pyrazoline Derivatives

Fluorine substitution is a critical feature shared with compounds like 5 from , where a 4-bromo-2-fluorophenyl group enhances antimicrobial activity. The 4-fluorophenol group in the target compound may improve bioavailability due to increased polarity and metabolic stability compared to non-fluorinated analogs. However, positional differences (e.g., 4-fluoro vs. 2-fluoro) could modulate receptor binding or toxicity .

Thiazole and Triazole Hybrids

Pyrazoline-thiazole hybrids () demonstrate that combining pyrazoline with heterocycles like thiazole enhances biological activity. The target compound lacks a thiazole ring but retains the pyrazoline core, suggesting its activity may depend more on the phenol and methoxy substituents.

Computational and Spectroscopic Characterization

Key tools for analyzing pyrazoline analogs include:

  • SHELXL/SHELXTL : Used for single-crystal X-ray refinement (), critical for confirming the target compound’s conformation and packing.
  • GUSAR : Toxicity prediction models, as applied to triazole derivatives (), could be extended to the target compound .

Biological Activity

The compound 2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action, supported by relevant data and research findings.

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 879923-13-4

Biological Activity Overview

Compounds containing a pyrazole moiety are known for a range of biological activities, including:

  • Antioxidant
  • Anti-inflammatory
  • Anticancer
  • Antiviral
  • Antibacterial

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antioxidant Properties : Studies have indicated that pyrazole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential in treating inflammatory conditions.
  • Anticancer Activity : Research has shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators.

In Silico Studies

Recent computational studies have demonstrated that this compound possesses promising binding affinity towards key proteins involved in disease pathways. For instance, docking studies suggest effective inhibition against dengue virus type 2 NS2B/NS3 serine protease .

Case Studies

StudyFindings
A study on pyrazole derivativesDemonstrated significant antioxidant and anti-inflammatory properties through molecular docking simulations .
Anticancer activity researchIndicated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines .

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